
3-(3-methylthiophen-2-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-methylthiophen-2-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The electronic properties of the molecule could be influenced by the sulfur atom in the thiophene ring, the nitrogen atom in the pyridine ring, and the three nitrogen atoms in the 1,2,3-triazole ring .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this compound. The reactivity of the compound could potentially be influenced by the electron-rich nature of the heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple heterocyclic rings could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A systematic study on fac-Re(CO)3Cl complexes with inverse pyridyl-1,2,3-triazole ligands revealed their synthesis in good yields and detailed characterization through various spectroscopic techniques. The electronic properties of these complexes were examined, indicating their potential in electronic and photophysical applications (Anderson et al., 2013).
Antimicrobial and Antifungal Activities
- Novel compounds, including those with pyridine and triazole moieties, have shown promising antifungal activities against several pathogens. This suggests the potential of structurally similar compounds in developing new antimicrobial and antifungal agents (Si, 2009).
Anticancer and Antimicrobial Agents
- Research into new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating pyridine among other heterocyclic entities, highlighted their significant anticancer and antimicrobial properties. This underscores the potential of pyridine and triazole-based compounds in pharmaceutical development (Katariya et al., 2021).
Photoluminescence and Electrochemical Applications
- Studies on rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, including triazoles, revealed unique photoluminescence properties. These findings could be relevant for the design of materials for optoelectronic devices (Li et al., 2012).
Enzyme Inhibition for Therapeutic Applications
- The synthesis and evaluation of rhenium complexes based on 2-pyridyl-1,2,3-triazole derivatives demonstrated inhibitory activity against certain carbonic anhydrase isoforms. This suggests potential applications in therapeutic drugs, particularly in cancer treatment (Aimene et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-12-6-8-23-15(12)4-5-16(22)18-9-13-11-21(20-19-13)14-3-2-7-17-10-14/h2-3,6-8,10-11H,4-5,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHYYCIKYOJFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)
![2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide](/img/structure/B2967080.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)
![1-(1-pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2967085.png)
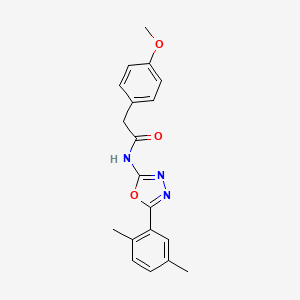
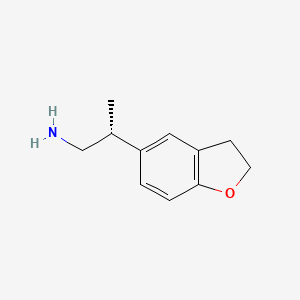
![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)
![6-Amino-4-[3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2967093.png)
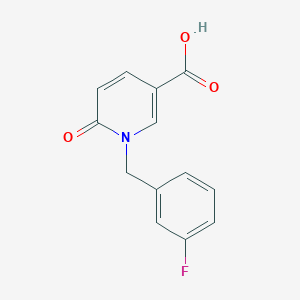
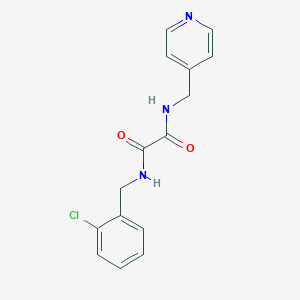
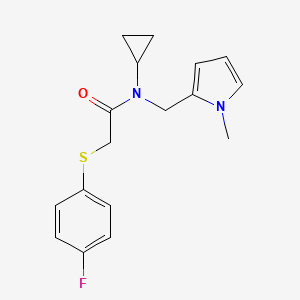

![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2967100.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)